molecular formula C7H8O2 B14881530 5,6-dihydro-4H-cyclopenta[c]furan-5-ol

5,6-dihydro-4H-cyclopenta[c]furan-5-ol

Cat. No.: B14881530
M. Wt: 124.14 g/mol
InChI Key: TVLSIAAITDKFSB-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopenta[c]furan-5-ol: is a heterocyclic compound that features a fused ring system containing both furan and cyclopentane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydro-4H-cyclopenta[c]furan-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 1-halo-1-nitroalkenes as starting materials, which undergo dipolar cycloaddition reactions or tandem processes with nucleophiles . For example, the addition of gem-bromonitroalkenes to ylides derived from 3-acetylcoumarins and pyridine can lead to the formation of cyclopenta[c]furo[3,2-b]furan-5,6-diones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4H-cyclopenta[c]furan-5-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan or cyclopentane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

5,6-Dihydro-4H-cyclopenta[c]furan-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-dihydro-4H-cyclopenta[c]furan-5-ol involves its interaction with molecular targets through various pathways. The compound can form van-der-Waals complexes and undergo addition reactions with radicals or nucleophiles . These interactions can lead to isomerization, ring closures, and other structural changes that contribute to its biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[b]furan: Another heterocyclic compound with a similar fused ring system.

    Cyclopenta[c]pyridine: Contains a pyridine ring fused with a cyclopentane ring.

    Cyclopenta[c]thiophene: Features a thiophene ring fused with a cyclopentane ring.

Uniqueness

5,6-Dihydro-4H-cyclopenta[c]furan-5-ol is unique due to its specific combination of furan and cyclopentane rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

5,6-dihydro-4H-cyclopenta[c]furan-5-ol

InChI

InChI=1S/C7H8O2/c8-7-1-5-3-9-4-6(5)2-7/h3-4,7-8H,1-2H2

InChI Key

TVLSIAAITDKFSB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=COC=C21)O

Origin of Product

United States

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